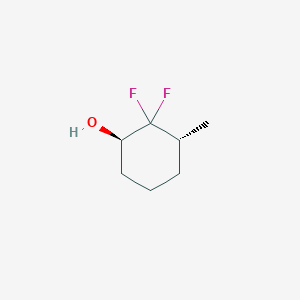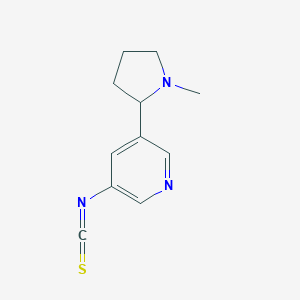
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.
作用機序
The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
生化学的および生理学的効果
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
実験室実験の利点と制限
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is also readily available and relatively inexpensive. However, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine and its potential use in the prevention and treatment of cancer and other diseases.
合成法
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine as a yellow solid with a melting point of 117-119°C.
科学的研究の応用
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
特性
CAS番号 |
156577-11-6 |
|---|---|
製品名 |
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3 |
InChIキー |
PCFYBKBQWQQVTD-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
正規SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
同義語 |
(R,S)-5-isothiocyanonicotine 5-isothiocyanonicotine ISCN-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
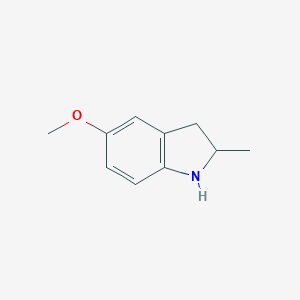
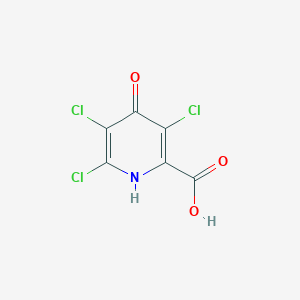
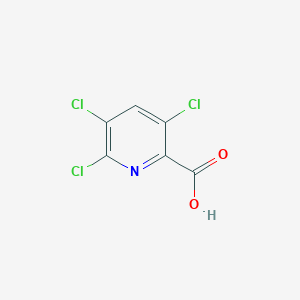
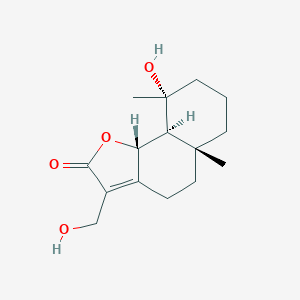
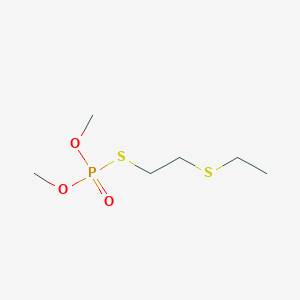
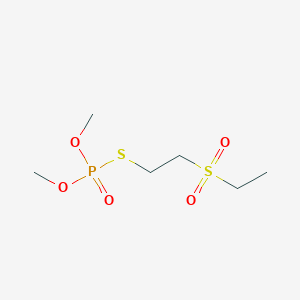
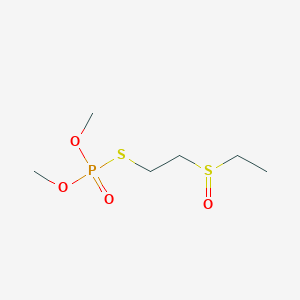
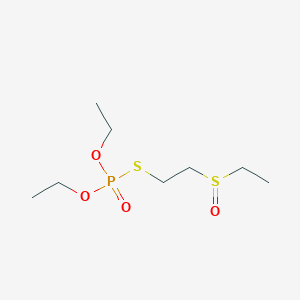

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
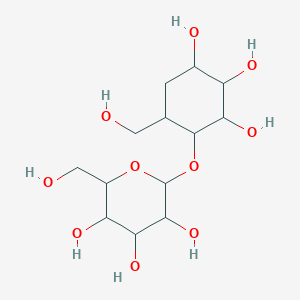
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
